Cas no 92623-83-1 (Pravadoline)

Pravadoline structure
Pravadoline structure
Product Name:Pravadoline
CAS No:92623-83-1
Molecular Formula:C23H26N2O3
Molecular Weight:378.464146137238
MDL:MFCD00864378
CID:61576
PubChem ID:56463

Pravadoline Properties

Names and Identifiers

    • (4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone
    • (4-Methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone
    • Pravadoline
    • PRAVADOLINE (WIN48098)
    • WIN 48098
    • P3JW662TWA
    • DSSTox_RID_81361
    • DSSTox_CID_26127
    • DSSTox_GSID_46127
    • Pravadoline, Pravadoline Maleate
    • Pravadolina
    • Pravadolinum
    • (4-Methoxy-phenyl)-[2-methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-methanone
    • SMR001550504
    • Pravadoline [INN]
    • Pravadolinum [INN-Latin]
    • Pravadolina [INN-Spanish]
    • MLS004774040
    • MLS006010335
    • (4-Methoxyphenyl)[2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl]methanone (ACI)
    • NCGC00160396-04
    • BRD-K46209126-001-01-5
    • HMS2089L05
    • BDBM50008029
    • Methanone, (4-methoxyphenyl)(2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)-
    • DS-1893
    • 92623-83-1
    • NCGC00160396-03
    • CCG-208742
    • NCGC00160396-02
    • p-methoxyphenyl 2-methyl-1-(2-morpholinoethyl)indol-3-yl ketone
    • Tox21_111785_1
    • SCHEMBL488940
    • AB01275459-01
    • (s-cis) -(4-Methoxy-phenyl)-[2-methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-methanone
    • Pravadoline (WIN 48,098)
    • DTXSID2046127
    • Pravadoline, (WIN 48,098)
    • Tox21_111785
    • UNII-P3JW662TWA
    • DTXCID0026127
    • CAS-92623-83-1
    • NS00009981
    • Q7238828
    • MEUQWHZOUDZXHH-UHFFFAOYSA-N
    • CHEMBL13178
    • NCGC00160396-01
    • BCP21160
    • Pravadoline(WIN 48,098)?
    • 3-(4-methoxybenzoyl)-2-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-indole
    • SR-05000001465-1
    • AKOS000278689
    • SR-05000001465
    • BRD-K46209126-001-06-4
    • (4-Methoxyphenyl)(2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)methanone
    • Pravadoline(WIN 48,098)
    • Win-48098
    • MDL: MFCD00864378
    • InChIKey: MEUQWHZOUDZXHH-UHFFFAOYSA-N
    • Inchi: 1S/C23H26N2O3/c1-17-22(23(26)18-7-9-19(27-2)10-8-18)20-5-3-4-6-21(20)25(17)12-11-24-13-15-28-16-14-24/h3-10H,11-16H2,1-2H3
    • SMILES: O=C(C1=C(C)N(CCN2CCOCC2)C2C1=CC=CC=2)C1C=CC(OC)=CC=1

Computed Properties

  • Exact Mass: 378.19400
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 6
  • Monoisotopic Mass: 378.194343
  • Heavy Atom Count: 28
  • Complexity: 514
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.3
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 43.7

Experimental Properties

  • LogP: 3.45940
  • PSA: 43.70000
  • Refractive Index: 1.603
  • Boiling Point: 553.1±50.0 °C at 760 mmHg
  • Melting Point: No data available
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C
  • Flash Point: 288.3±30.1 °C
  • Color/Form: No data avaiable
  • Density: 1.2±0.1 g/cm3

Pravadoline Security Information

Pravadoline Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Pravadoline Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0063FB-5mg
Pravadoline
92623-83-1 ≥98%
5mg
$58.00 2025-02-21
A2B Chem LLC
AC83575-5mg
Pravadoline
92623-83-1 ≥98%
5mg
$62.00 2024-07-18
Aaron
AR0063NN-50mg
Pravadoline
92623-83-1 98%
50mg
$42.00 2025-01-23
Axon Medchem
1523-10 mg
Pravadoline
92623-83-1 99%
10mg
€70.00 2023-07-10
Chemenu
CM130203-1g
(4-methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone
92623-83-1 95%
1g
$204 2021-08-05
DC Chemicals
DC8887-100 mg
Pravadoline(WIN 48,098)
92623-83-1 >98%
100mg
$200.0 2022-02-28
eNovation Chemicals LLC
D641458-1g
Pravadoline
92623-83-1 97%
1g
$450 2022-09-07
Key Organics Ltd
DS-1893-1MG
(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone
92623-83-1 >95%
1mg
£37.00 2023-09-08
Matrix Scientific
090817-250mg
(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone, 95+%
92623-83-1 95+%
250mg
$341.00 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P40640-50mg
(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone
92623-83-1
50mg
¥268.0 2021-09-08

Pravadoline Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  10 - 15 min, 0 °C; 30 min, 0 °C
1.2 rt
1.3 Reagents: Water
Reference
Direct Synthesis of 3-Acylindoles through Rhodium(III)-Catalyzed Annulation of N-Phenylamidines with α-Cl Ketones
Zhou, Jianhui; Li, Jian; Li, Yazhou; Wu, Chenglin; He, Guoxue; et al, Organic Letters, 2018, 20(23), 7645-7649

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate
Reference
The first high yield green route to a pharmaceutical in a room temperature ionic liquid
Earle, Martyn J.; Seddon, Kenneth R.; McCormac, Paul B., Green Chemistry, 2000, 2(6), 261-262

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Sodium hydride Solvents: Toluene
1.2 -
Reference
Transfer of activation from indoles to alcohols: a new method for the synthesis of aminoethylindoles
Eissenstat, Michael A.; Weaver, John D. III, Tetrahedron Letters, 1995, 36(12), 2029-32

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt; 20 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
[3 + 2]-Annulations of N-Hydroxy Allenylamines with Nitrosoarenes: One-Pot Synthesis of Substituted Indole Products
Sharma, Pankaj; Liu, Rai-Shung, Organic Letters, 2016, 18(3), 412-415

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  5 h, 70 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, 0 °C
1.3 12 h, rt
1.4 Reagents: Water ;  rt
Reference
Lewis Base-Catalyzed Amino-Acylation of Arylallenes via C-N Bond Cleavage: Reaction Development and Mechanistic Studies
Zhang, Zheng-Bing; Yang, Yusheng; Yu, Zhi-Xiang ; Xia, Ji-Bao, ACS Catalysis, 2020, 10(10), 5419-5429

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Ethanol ,  Methanol ;  5 h, 70 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.3 0 °C; 12 h, 0 °C → rt
1.4 Reagents: Water ;  rt
Reference
Synthesis of metal-free 3-acylindole compound
, China, , ,

Synthetic Circuit 7

Reaction Conditions
Reference
Synthesis of the Reverse Transcriptase Inhibitor L-737,126 and the CB2 Cannabinoid Receptor Agonist Pravadoline by a Copper-Catalyzed Intramolecular Cross-Coupling
Gao, Detian; Back, Thomas G., Synlett, 2013, 24(3), 389-393

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  15 min, 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.2 Solvents: Dimethylformamide ;  4 h, 50 °C; 50 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Synthesis of indoles and quinazolines via additive-controlled selective C-H activation/annulation of N-arylamidines and sulfoxonium ylides
Lai, Ruizhi; Wu, Xiaohua; Lv, Songyang; Zhang, Chen; He, Maoyao; et al, Chemical Communications (Cambridge, 2019, 55(28), 4039-4042

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide
Reference
Further developments on the regioselective synthesis of 3-aroylindole derivatives from C-nitrosoaromatics and alkynones: a novel synthetic approach to pravadoline, JWH-073, indothiazinone analogues and related compounds
Scapinello, Luca; Vavassori, Federico; Ieronimo, Gabriella; Ameta, Keshav L.; Cravotto, Giancarlo; et al, International Journal of Organic Chemistry, 2022, 12(3), 127-142

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
1.2 Solvents: Dimethylformamide ;  rt; rt → 100 °C; 16 h, 100 °C
Reference
Cyclooctatetraene: A Bioactive Cubane Paradigm Complement
Xing, Hui; Houston, Sevan D. ; Chen, Xuejie; Ghassabian, Sussan; Fahrenhorst-Jones, Tyler; et al, Chemistry - A European Journal, 2019, 25(11), 2729-2734

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  rt → 100 °C; 24 h, 100 °C
Reference
Application of organic trivalent iodine reagent iodosylbenzene sulfamate in preparation of N-protected 2-substituted indole compound, indometacin, zidometacin and pravadoline
, China, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  24 h, heated
Reference
Synthesis of indoles through Rh(III)-catalyzed C-H cross-coupling with allyl carbonates
Gong, Tian-Jun; Cheng, Wan-Min; Su, Wei; Xiao, Bin; Fu, Yao, Tetrahedron Letters, 2014, 55(11), 1859-1862

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Reference
2-Substituted-3-acylindoles through the palladium-catalyzed carbonylative cyclization of 2-alkynyltrifluoracetanilides with aryl halides and vinyl triflates
Arcadi, Antonio; Cacchi, Sandro; Carnicelli, Veronica; Marinelli, Fabio, Tetrahedron, 1994, 50(2), 437-52

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
1.2 Solvents: Dimethylformamide ;  rt; rt → 100 °C; 16 h, 100 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Palladium-catalyzed cyclization reaction of N-(2-Haloaryl)alkynylimines: synthesis of 3-acylindoles using water as the sole solvent and oxygen source
Zhang, An-An; Meng, Tuanjie; Wang, Wenli; Liu, Xueli; Zhu, Yupei; et al, Applied Organometallic Chemistry, 2020, 34(4),

Synthetic Circuit 15

Reaction Conditions
Reference
Water-Soluble Hypervalent Iodine(III) Having an I-N Bond. A Reagent for the Synthesis of Indoles
Xia, Hai-Dong; Zhang, Yan-Dong; Wang, Yan-Hui; Zhang, Chi, Organic Letters, 2018, 20(13), 4052-4056

Synthetic Circuit 16

Reaction Conditions
Reference
Tandem Wittig - Reductive annulation decarboxylation approach for the synthesis of indole and 2-substituted indoles
Volvoikar, Prajesh S.; Tilve, S. G., Tetrahedron Letters, 2018, 59(19), 1851-1854

Synthetic Circuit 17

Reaction Conditions
Reference
C-Attached aminoalkylindoles: potent cannabinoid mimetics
D'Ambra, Thomas E.; Eissenstat, Michael A.; Abt, Jeffrey; Ackerman, James H.; Bacon, Edward R.; et al, Bioorganic & Medicinal Chemistry Letters, 1996, 6(1), 17-22

Synthetic Circuit 18

Reaction Conditions
Reference
Preparation of 3-aroyl-1-(2-morpholinoethyl)-1H-indoles as cannabinoid receptor agonists
, United States, , ,

Synthetic Circuit 19

Reaction Conditions
Reference
Preparation of 3-arylcarbonyl-1-aminoalkyl-1H-indole compounds for treatment of glaucoma
, United States, , ,

Synthetic Circuit 20

Reaction Conditions
Reference
Preparation of 1-(aminoalkyl)indoles useful as analgesic agents or as intermediates and their production processes
, Canada, , ,

Pravadoline Raw materials

Pravadoline Preparation Products

Pravadoline Suppliers

SHANG HAI LI CHEN SHANG MAO Co., Ltd.
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(CAS:92623-83-1)
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